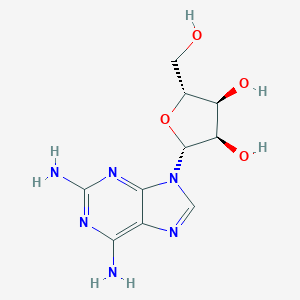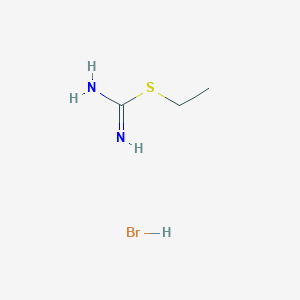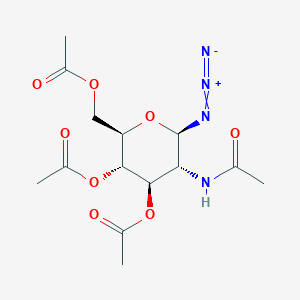
2-アミノアデノシン
概要
説明
2-Aminoadenosine is a purine nucleoside.
科学的研究の応用
A3 アデノシン受容体アゴニスト
2-アミノアデノシン誘導体は、A3 アデノシン受容体アゴニストとしての可能性を探るため合成され、評価されています。 これらの化合物は、炎症性疾患、癌、心筋虚血などのさまざまな状態の治療に有益となる可能性のある、効力と受容体サブタイプ選択性という点で有望です .
mRNA の安定性と翻訳
この化合物は、機能的な 5′ キャップ修飾 mRNA の合成に役割を果たします。 これは、5′ キャップが mRNA の安定性と翻訳活性を調節し、遺伝子発現と mRNA ベースの治療法の有効性において重要な要素であるため、重要です .
RNA 治療法
2-アミノアデノシンは、mRNA の 5′ キャップを修飾することにより、合成 mRNA の安定性と機能性を高めることができます。 これは、治療遺伝子の送達と発現を改善できるため、mRNA ワクチンと遺伝子治療の開発にとって重要な意味を持っています .
遺伝子導入と細胞リプログラミング
2-アミノアデノシンを用いたものを含め、修飾された 5′ キャップを持つ合成 mRNA は、遺伝子導入と細胞リプログラミングに使用されます。 このアプリケーションは、効率的かつ安全な遺伝子送達が重要な再生医療と細胞療法において特に関連しています .
生体結合技術
2-アミノアデノシンの第一級アミノ基は、分子の共有結合を可能にし、これは生体結合技術における重要なステップです。 これは、mRNA の化学構造と機能性を拡張し、より効果的な RNA ベースの薬物の作成を可能にします .
リボ核タンパク質粒子のアフィニティ選択
2-アミノアデノシンを組み込んだアンチセンスオリゴリボヌクレオチドプローブは、リボ核タンパク質 (RNP) 粒子を効率的に選択できます。 このアプリケーションは、RNA-タンパク質相互作用の研究において重要であり、標的型 RNA ベースの治療法の開発につながる可能性があります .
作用機序
Target of Action
2-Aminoadenosine is an adenosine analog . .
Mode of Action
As an adenosine analog, it may interact with adenosine receptors and influence their activity . .
Biochemical Pathways
It’s been found that 2-Aminoadenosine can be deaminated by adenosine deaminase , which suggests it may be involved in the purine metabolism pathway.
Result of Action
As an adenosine analog, it may have similar effects to adenosine, which is known to act as a smooth muscle vasodilator and has been shown to inhibit cancer progression . .
生化学分析
Biochemical Properties
2-Aminoadenosine interacts with various biomolecules in biochemical reactions. The presence of the additional amino group in 2-aminoadenosine allows it to form three hydrogen bonds, enhancing the stability of the double helix .
Cellular Effects
It is known that 2-Aminoadenosine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 2-Aminoadenosine exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that 2-Aminoadenosine is a part of purine metabolism, and it may interact with various enzymes or cofactors within this pathway .
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTFMPXQUSBYRL-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346570 | |
| Record name | 2-Aminoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096-10-8 | |
| Record name | 2-Aminoadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINOADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCF94TM2UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)












